(-)-Aceclidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(-)-Aceclidine: is a cholinergic drug that acts as a muscarinic receptor agonist. It is primarily used in ophthalmology for the treatment of glaucoma and other eye conditions. The compound is known for its ability to reduce intraocular pressure by stimulating the muscarinic receptors in the eye, leading to increased outflow of aqueous humor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Aceclidine typically involves the reaction of tropinone with acetyl chloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The overall reaction can be summarized as follows:

- Tropinone + Acetyl Chloride → Intermediate

- Intermediate + Water → this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester group in (-)-Aceclidine undergoes hydrolysis under acidic or alkaline conditions:

Key Data :

-

Hydrolysis kinetics depend on stereochemistry: The R-configuration at C3 (quinuclidine) influences steric accessibility of the ester group .

-

Protonated quinuclidine nitrogen (pKa ~9.3) stabilizes intermediates in acidic conditions .

Oxidation Reactions

The quinuclidine ring and acetate group are susceptible to oxidation:

Experimental Observations :

-

N-Oxidation retains muscarinic activity but reduces potency compared to parent compound .

-

Oxidative degradation pathways are critical in stability studies for pharmaceutical formulations .

Reduction Reactions

Selective reduction of functional groups:

Chiral Integrity :

Substitution Reactions

The acetate group participates in nucleophilic substitutions:

Stereochemical Impact :

Acid-Base Reactions

The tertiary amine in the quinuclidine ring undergoes protonation:

Pharmacological Relevance :

Comparative Reactivity of Enantiomers

| Property | This compound (R-form) | (+)-Aceclidine (S-form) |

|---|---|---|

| Hydrolysis rate (pH 7.4) | Slower (steric hindrance) | Faster |

| Receptor binding (M₃) | EC₅₀ = 5.74 μM | EC₅₀ = 0.37 μM |

Key Insight :

-

Stereochemistry dictates both chemical reactivity (e.g., hydrolysis kinetics) and biological activity .

Degradation Pathways

This compound degrades via:

Scientific Research Applications

Pharmacological Mechanism

The mechanism of action involves the binding of (-)-Aceclidine to muscarinic receptors, leading to ciliary muscle contraction and increased aqueous humor outflow. This action is crucial for managing conditions characterized by elevated intraocular pressure, such as glaucoma .

Treatment of Glaucoma

This compound is primarily used in treating open-angle glaucoma. Its effectiveness lies in its ability to lower intraocular pressure without significantly affecting accommodation, making it suitable for younger patients who still retain some accommodation ability .

Clinical Findings:

- A study indicated that aceclidine had less impact on accommodation compared to other treatments like pilocarpine, making it preferable for patients under 50 years with glaucoma .

- The compound has been shown to increase outflow facility in human eyes at low concentrations, indicating its efficacy at therapeutic doses .

Presbyopia Treatment

Recent studies have explored this compound's potential in treating presbyopia, a condition characterized by age-related difficulty in focusing on near objects. The Phase 3 CLARITY study evaluated two formulations (LNZ100 and LNZ101) of aceclidine for this purpose.

Key Results:

- LNZ100 (1.75% aceclidine) demonstrated significant improvement in near vision with minimal loss of distance vision over a duration of up to 10 hours .

- In clinical trials, 73% of participants showed three or more lines of improvement in near vision without losing distance acuity after treatment with LNZ100 .

Comparative Analysis with Other Miotics

| Compound | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Selective muscarinic agonist | High efficacy for near vision | Minimal systemic effects |

| Pilocarpine | Non-selective muscarinic agonist | Moderate efficacy | Brow ache, myopic shift |

| Carbachol | Non-selective cholinergic agonist | Variable efficacy | Greater systemic side effects |

This compound's selectivity for the iris sphincter over the ciliary muscle results in fewer side effects compared to traditional miotics like pilocarpine and carbachol. This selectivity minimizes issues such as brow ache and myopic shifts commonly associated with other treatments .

Recent Research Developments

Recent clinical trials have focused on enhancing the formulation and delivery of this compound:

Mechanism of Action

Molecular Targets and Pathways: (-)-Aceclidine exerts its effects by binding to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, the compound activates the receptor, leading to a series of intracellular signaling events. These events result in the contraction of the ciliary muscle in the eye, which increases the outflow of aqueous humor and reduces intraocular pressure.

Comparison with Similar Compounds

Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.

Carbachol: A cholinergic agonist that activates both muscarinic and nicotinic receptors.

Bethanechol: A muscarinic receptor agonist used to treat urinary retention.

Uniqueness: (-)-Aceclidine is unique in its specific action on muscarinic receptors in the eye, making it particularly effective for reducing intraocular pressure. Unlike some other cholinergic agonists, this compound has a more targeted effect, which reduces the risk of systemic side effects.

Properties

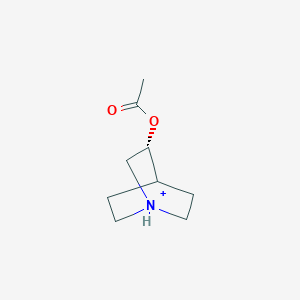

Molecular Formula |

C9H16NO2+ |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |

InChI |

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1 |

InChI Key |

WRJPSSPFHGNBMG-VIFPVBQESA-O |

Isomeric SMILES |

CC(=O)O[C@H]1C[NH+]2CCC1CC2 |

Canonical SMILES |

CC(=O)OC1C[NH+]2CCC1CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.